![molecular formula C16H20N6O2 B2893290 1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919025-79-9](/img/structure/B2893290.png)

1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazines are a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms and three carbon atoms . They are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,2,4-triazines display important biological properties; for example, certain derivatives are used clinically due to their antitumor properties .

Synthesis Analysis

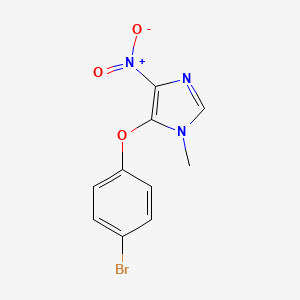

The synthesis of 1,2,4-triazines often involves the use of cyanuric chloride, a compound that can be substituted with various groups to yield a range of symmetric and non-symmetric di- and tri-substituted 1,2,4-triazines . The synthetic protocols developed for these compounds involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazines can be quite diverse, depending on the substituent groups attached to the triazine ring. They can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazines can vary significantly depending on their specific structure and the nature of their substituent groups. In general, these compounds are characterized by high nitrogen content and can exhibit high thermal stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A significant body of research focuses on the synthesis of novel heterocyclic compounds, including triazine derivatives, exploring their potential in various scientific applications. For instance, studies have reported on the synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, demonstrating methodologies that yield these compounds with high efficiency and exploring their structural characteristics through techniques like X-ray single crystal diffraction (Ueda et al., 1987; Qing-min et al., 2004).

Biological Activities

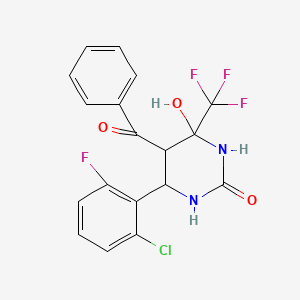

- The exploration of biological activities of triazine derivatives has been a focal point, with studies examining their antitumor, anti-HIV, and antimicrobial effects. For example, some triazino and triazolo[4,3-e]purine derivatives have shown considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity and antimicrobial effects against specific pathogens (Ashour et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazines , which are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . .

Mode of Action

Triazines, in general, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions could potentially alter the function of the compound’s targets, leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-triazines , it is likely that this compound affects multiple pathways

Result of Action

Given the wide range of biological activities exhibited by 1,2,4-triazines , it is likely that this compound has multiple effects at the molecular and cellular level

Eigenschaften

IUPAC Name |

1-[(E)-but-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-5-7-9-22-15-17-13-12(21(15)10-11(3)18-22)14(23)20(8-6-2)16(24)19(13)4/h5-7H,2,8-10H2,1,3-4H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQFBVFWKNKWPP-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 18525311 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)

![4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide](/img/structure/B2893211.png)

![Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2893213.png)

![N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2893215.png)

![2-[(3,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2893216.png)

![{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2893218.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2893222.png)

![4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893224.png)

![1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893229.png)